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6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL
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Overview
Description
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of bromine and fluorine atoms attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL typically involves the bromination and fluorination of the indene ring. One common method involves the reaction of 5-fluoro-2,3-dihydro-1H-inden-1-OL with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is monitored to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-inden-1-OL
- 5-Fluoro-2,3-dihydro-1H-inden-1-OL
- 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-OL
Uniqueness
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the indene ring system can lead to distinct properties compared to other similar compounds.
Biological Activity
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by the presence of bromine and fluorine substituents on the indene structure, which enhances its reactivity and biological interactions. The synthesis typically involves bromination and fluorination of indanone derivatives under controlled conditions to yield the desired product.
This compound acts primarily as an inhibitor of the Zeste gene enhancer homolog 2 (EZH2) , a key component in the polycomb repressive complex 2 (PRC2). EZH2 is involved in histone methylation processes that regulate gene expression. Inhibition of EZH2 has been linked to therapeutic effects in various malignancies due to its role in tumor progression and metastasis .
Key Mechanisms:
- Histone Methylation Inhibition : The compound inhibits H3K27 methylation, leading to the reactivation of tumor suppressor genes.
- Anticancer Activity : By modulating epigenetic regulation, it shows promise in treating cancers such as prostate and breast cancer .
Antitumor Activity
Research indicates that this compound exhibits potent antitumor effects. Studies have shown that it can significantly inhibit the proliferation of cancer cell lines associated with high EZH2 expression. For instance, it has been effective against prostate cancer cells, where EZH2 plays a crucial role in tumor growth and survival .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
Properties
IUPAC Name |
6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEDJWNLFZRJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1O)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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